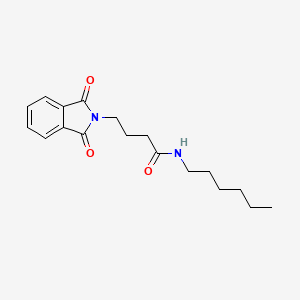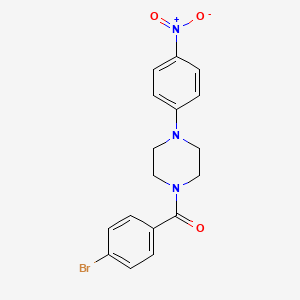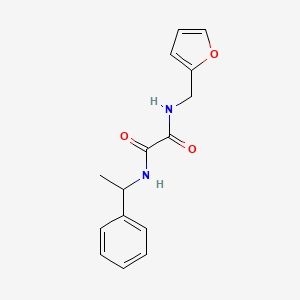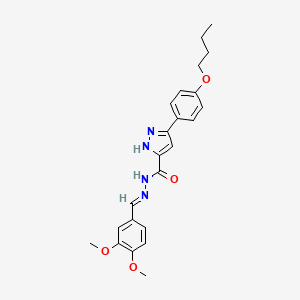
2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo-: is a synthetic organic compound that belongs to the isoindole family Isoindoles are heterocyclic compounds that consist of a benzene ring fused with a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- typically involves the reaction of isoindole derivatives with butanamide and hexylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key steps in the industrial production include the purification of raw materials, precise control of reaction parameters, and the use of advanced analytical techniques to monitor the progress of the reaction and the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted isoindole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-
- 2H-Isoindole-2-acetic acid, 5,5’-carbonylbis[1,3-dihydro-1,3-dioxo-]
Comparison: Compared to similar compounds, 2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- is unique due to the presence of the hexyl chain and butanamide group, which confer distinct chemical and physical properties. These structural features may enhance its solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
143522-36-5 |
|---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)-N-hexylbutanamide |
InChI |
InChI=1S/C18H24N2O3/c1-2-3-4-7-12-19-16(21)11-8-13-20-17(22)14-9-5-6-10-15(14)18(20)23/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,19,21) |
InChI-Schlüssel |
OSQCQZKRJXSLND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11640648.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol](/img/structure/B11640653.png)

![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640663.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640695.png)




![3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640735.png)
![Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11640738.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640744.png)
